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Cat. No.: B1663191 Get Quote

Technical Support Center: Orai1 Western
Blotting
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers using antibodies to detect Orai1 protein via Western blotting.

Troubleshooting Guide
Problem: Unexpected Band Sizes on the Western Blot
Possible Cause 1: Protein Glycosylation and Post-Translational Modifications. Orai1 is a

glycoprotein, and its apparent molecular weight can be higher than the predicted molecular

weight of ~33 kDa due to glycosylation.[1] Different cell types may exhibit different glycosylation

patterns, leading to variations in band size.

Solution:

Consult the Literature: Check published studies that have used the same antibody and cell

lines to see the reported molecular weight for Orai1.

Deglycosylation: Treat your protein lysates with enzymes like PNGase F to remove N-linked

glycans. A shift in the band to a lower molecular weight after treatment can confirm that the

higher molecular weight band is due to glycosylation.
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Possible Cause 2: Orai1 Isoforms. The ORAI1 gene can produce different isoforms through

alternative initiation, which may result in bands of slightly different sizes.

Solution:

Isoform-Specific Antibodies: If available, use antibodies that are specific to a particular Orai1

isoform to confirm its presence.

Mass Spectrometry: For definitive identification of protein isoforms, immunoprecipitation

followed by mass spectrometry (IP-MS) can be employed.

Possible Cause 3: Antibody Cross-Reactivity. Some Orai1 antibodies may cross-react with

other proteins, including Orai2 and Orai3, or an unidentified protein at a higher molecular

weight.[2]

Solution:

Use Validated Antibodies: Select antibodies that have been validated for specificity using

methods like siRNA/shRNA knockdown or CRISPR/Cas9 knockout.

Include Proper Controls: Always run negative controls, such as lysates from Orai1 knockout

or knockdown cells, to confirm that the band you are detecting is specific to Orai1.

Problem: No Signal or a Weak Signal
Possible Cause 1: Low Orai1 Expression. The expression level of Orai1 can vary significantly

between different cell and tissue types.

Solution:

Positive Control: Use a positive control lysate from a cell line known to express high levels of

Orai1 (e.g., Jurkat, HEK293).

Enrichment: If Orai1 expression is low in your sample, consider enriching for membrane

proteins or performing an immunoprecipitation (IP) for Orai1 before running the Western blot.

Increase Protein Load: Load a higher amount of total protein (20-30 µg) per lane on your gel.

[3]
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Possible Cause 2: Suboptimal Antibody Dilution or Incubation. The concentration of the primary

antibody and the incubation time are critical for signal detection.

Solution:

Optimize Antibody Concentration: Perform a titration experiment to determine the optimal

dilution for your primary antibody.

Increase Incubation Time: Extend the primary antibody incubation time, for example,

overnight at 4°C.[4]

Possible Cause 3: Inefficient Protein Transfer. The transfer of proteins from the gel to the

membrane may be incomplete, especially for membrane proteins like Orai1.

Solution:

Verify Transfer: Stain the membrane with Ponceau S after transfer to visualize the protein

bands and confirm that the transfer was successful.[5]

Optimize Transfer Conditions: Adjust the transfer time and voltage according to the

manufacturer's instructions for your transfer system. For higher molecular weight proteins, a

longer transfer time or the addition of SDS to the transfer buffer may be necessary.[6]

Problem: High Background
Possible Cause 1: Inadequate Blocking. Insufficient blocking of the membrane can lead to non-

specific binding of the primary and/or secondary antibodies.

Solution:

Optimize Blocking: Increase the blocking time (e.g., 1-2 hours at room temperature or

overnight at 4°C) and/or the concentration of the blocking agent (e.g., 5% non-fat dry milk or

BSA in TBST).[4][6]

Add Detergent: Include a mild detergent like Tween-20 (0.05-0.1%) in your blocking and

wash buffers to reduce non-specific binding.[5]
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Possible Cause 2: High Antibody Concentration. Using too high a concentration of the primary

or secondary antibody can result in high background.

Solution:

Titrate Antibodies: Determine the optimal, lowest effective concentration for both your

primary and secondary antibodies.

Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of Orai1 in a Western blot?

A1: The calculated molecular weight of Orai1 is approximately 33 kDa.[7] However, due to

post-translational modifications such as glycosylation, Orai1 can appear as bands between 32-

55 kDa on a Western blot.[1][7][8] It is crucial to check the antibody datasheet and relevant

literature for the expected band size in your specific cell or tissue type.

Q2: How can I be sure that my antibody is specific for Orai1?

A2: Antibody specificity for Orai1 should be validated using one or more of the following

methods:

Genetic Knockdown/Knockout: The most reliable method is to use siRNA/shRNA to

knockdown Orai1 expression or CRISPR/Cas9 to create an Orai1 knockout cell line. A

specific antibody should show a significant reduction or complete disappearance of the band

in the knockdown or knockout sample compared to the control.[9][10][11]

Cell Line Controls: Use cell lines with known high and low/negative expression of Orai1. A

specific antibody will detect a band in the high-expression cell line but not in the

low/negative-expression cell line.

Immunoprecipitation-Mass Spectrometry (IP-MS): This technique can definitively identify the

protein that your antibody is binding to.

Q3: My Orai1 antibody shows multiple bands. What could be the reason?

A3: Multiple bands when probing for Orai1 could be due to several factors:
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Protein Glycosylation: As mentioned earlier, different glycosylation states of Orai1 can result

in multiple bands.

Protein Isoforms: Different isoforms of Orai1 may be present.

Cross-Reactivity: The antibody may be cross-reacting with other proteins, such as Orai2 or

Orai3, or other non-specific proteins.[2]

Protein Degradation: If samples are not handled properly, protein degradation can lead to

lower molecular weight bands. Always use fresh samples and protease inhibitors.[3]

To troubleshoot this, it is important to run appropriate controls, such as Orai1

knockout/knockdown lysates, and consider deglycosylation experiments.

Q4: Can I use the same Orai1 antibody for other applications like immunofluorescence or

immunoprecipitation?

A4: Not necessarily. An antibody that works well for Western blotting may not be suitable for

other applications where the protein is in its native conformation, such as immunofluorescence

or immunoprecipitation. Always check the antibody datasheet to see which applications it has

been validated for.[9]

Orai1 Antibody Comparison for Western Blotting
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Antibody
(Supplier)

Host Species Clonality
Recommended
Dilution (WB)

Observed MW
(kDa)

Orai1 (D90B10)

Rabbit mAb

#3280 (Cell

Signaling

Technology)

Rabbit Monoclonal 1:1000 32

Anti-ORAI1

antibody

produced in

rabbit (Sigma-

Aldrich)

Rabbit Polyclonal 1-2 µg/mL Not specified

ORAI1 Rabbit

pAb (Abclonal)
Rabbit Polyclonal 1:500 - 1:1000 32-55

Anti-Orai1

antibody [266.1]

(Abcam)

Mouse Monoclonal 5 µg/mL 15, 32, 39, 48

ORAI1

Monoclonal

antibody (66223-

1-Ig)

(Proteintech)

Mouse Monoclonal 1:5000-1:30000 32-55

ORAI1

Polyclonal

antibody (13130-

1-AP)

(Proteintech)

Rabbit Polyclonal 1:500-1:1000 Not specified

ORAI1

Polyclonal

antibody (28637-

1-AP)

(Proteintech)

Rabbit Polyclonal 1:500-1:3000 Not specified
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Note: This table is not exhaustive and represents a selection of commercially available

antibodies. Researchers should always consult the manufacturer's datasheet for the most up-

to-date information and validation data.

Experimental Protocols
Protocol 1: Orai1 Knockdown using siRNA followed by
Western Blotting
This protocol provides a general guideline for transiently knocking down Orai1 expression

using siRNA and subsequently analyzing the protein levels by Western blotting.

Materials:

Orai1-specific siRNA and a non-targeting control siRNA

Lipofectamine™ RNAiMAX Transfection Reagent (or similar)

Opti-MEM™ I Reduced Serum Medium (or similar)

Cell culture medium and supplies

Phosphate-buffered saline (PBS)

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels, buffers, and electrophoresis apparatus

PVDF or nitrocellulose membrane

Transfer buffer and Western blot transfer system

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibody against Orai1

HRP-conjugated secondary antibody
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Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will

result in 30-50% confluency at the time of transfection.

siRNA Transfection: a. For each well, dilute Orai1 siRNA or non-targeting control siRNA in

Opti-MEM™ I Medium. b. In a separate tube, dilute Lipofectamine™ RNAiMAX in Opti-

MEM™ I Medium. c. Combine the diluted siRNA and Lipofectamine™ RNAiMAX, mix gently,

and incubate for 5 minutes at room temperature to allow for complex formation. d. Add the

siRNA-lipid complexes to the cells. e. Incubate the cells for 48-72 hours at 37°C in a CO2

incubator.

Cell Lysis: a. After incubation, wash the cells once with ice-cold PBS. b. Add ice-cold RIPA

buffer to each well and scrape the cells. c. Transfer the cell lysate to a microcentrifuge tube

and incubate on ice for 30 minutes. d. Centrifuge the lysate at 14,000 x g for 15 minutes at

4°C. e. Transfer the supernatant to a new tube and determine the protein concentration

using the BCA assay.

Western Blotting: a. Prepare protein samples by adding Laemmli sample buffer and boiling

for 5-10 minutes. b. Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE

gel. c. Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane. d. Block

the membrane with blocking buffer for at least 1 hour at room temperature. e. Incubate the

membrane with the primary Orai1 antibody (at the optimized dilution) overnight at 4°C with

gentle agitation. f. Wash the membrane three times with TBST for 5-10 minutes each. g.

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room

temperature. h. Wash the membrane three times with TBST for 5-10 minutes each. i. Add

ECL substrate to the membrane and visualize the bands using an imaging system. j. Analyze

the band intensities to confirm the knockdown of Orai1 protein expression.

Protocol 2: Generation of Orai1 Knockout Cell Lines
using CRISPR/Cas9
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This protocol outlines the general steps for creating an Orai1 knockout cell line using the

CRISPR/Cas9 system.

Materials:

Cas9 nuclease expression vector (e.g., pSpCas9(BB)-2A-GFP)

Orai1-specific guide RNA (gRNA) sequences

Plasmids for cloning gRNAs

Lipofectamine™ 3000 Transfection Reagent (or similar)

Fluorescence-activated cell sorter (FACS)

96-well plates for single-cell cloning

Genomic DNA extraction kit

PCR reagents and primers flanking the target site

Sanger sequencing reagents

Procedure:

gRNA Design and Cloning: a. Design two or more gRNAs targeting an early exon of the

ORAI1 gene using an online tool (e.g., CHOPCHOP). b. Synthesize and clone the gRNAs

into a suitable expression vector.

Transfection: a. Co-transfect the Cas9 expression vector and the gRNA expression vector(s)

into the target cells using a suitable transfection reagent.

Single-Cell Sorting: a. 48 hours post-transfection, harvest the cells and sort GFP-positive

cells (indicating successful transfection) into individual wells of 96-well plates using FACS.

Clonal Expansion: a. Culture the single cells to allow for the growth of clonal populations.
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Screening for Knockouts: a. Once the clones have expanded, harvest a portion of the cells

from each clone. b. Extract genomic DNA from each clone. c. Perform PCR using primers

that flank the gRNA target site. d. Analyze the PCR products by gel electrophoresis to

identify clones with insertions or deletions (indels), which will appear as a size shift

compared to the wild-type band. e. Confirm the knockout at the DNA level by Sanger

sequencing of the PCR products.

Validation by Western Blotting: a. Expand the confirmed knockout clones. b. Perform

Western blotting as described in Protocol 1 to confirm the absence of Orai1 protein

expression.
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Caption: The STIM1-Orai1 signaling pathway for store-operated calcium entry (SOCE).

Antibody Validation Workflow using siRNA Knockdown
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Caption: Workflow for validating Orai1 antibody specificity using siRNA knockdown.
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Logical Relationship for CRISPR/Cas9-based Antibody
Validation
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Caption: Logical framework for Orai1 antibody validation using CRISPR/Cas9 knockout cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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